molecular formula C8H6N2O3 B079671 2-Methyl-5-nitrophenyl isocyanate CAS No. 13471-68-6

2-Methyl-5-nitrophenyl isocyanate

Cat. No. B079671
CAS RN: 13471-68-6
M. Wt: 178.14 g/mol
InChI Key: PQFOUIMVTGBFRN-UHFFFAOYSA-N
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Description

“2-Methyl-5-nitrophenyl isocyanate” is a chemical compound with the molecular formula C8H6N2O3 . It is used as a building block for organic synthesis and as a pharmaceutical intermediate . The compound has a molecular weight of 178.14 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-nitrophenyl isocyanate” consists of a benzene ring with a methyl group (CH3), a nitro group (NO2), and an isocyanate group (NCO) attached to it . The exact mass and monoisotopic mass of the compound are 178.03784206 g/mol .


Physical And Chemical Properties Analysis

“2-Methyl-5-nitrophenyl isocyanate” is a solid compound with a melting point of 49-52 °C (lit.) . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has a topological polar surface area of 75.2 Ų .

Scientific Research Applications

Organic Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

2-Methyl-5-nitrophenyl isocyanate is a useful building block for organic synthesis . It can be used to construct complex organic molecules due to the reactivity of the isocyanate group.

Methods of Application

The specific methods of application can vary greatly depending on the target molecule. Generally, the isocyanate group can react with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form urethanes, ureas, and carbamates, respectively.

Results or Outcomes

The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the ability to form a variety of bonds makes 2-Methyl-5-nitrophenyl isocyanate a versatile tool in organic synthesis .

Pharmaceutical Intermediate

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Methyl-5-nitrophenyl isocyanate can be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Results or Outcomes

The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the ability to form a variety of bonds makes 2-Methyl-5-nitrophenyl isocyanate a versatile tool in pharmaceutical synthesis .

Material Science

Scientific Field

Material Science

Summary of the Application

2-Methyl-5-nitrophenyl isocyanate can be used in the synthesis of polymers . The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols and amines, to form polymers.

Methods of Application

The specific methods of application can vary greatly depending on the target polymer. Generally, the isocyanate group can react with a variety of nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively, which are building blocks of certain types of polymers.

Results or Outcomes

The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the ability to form a variety of bonds makes 2-Methyl-5-nitrophenyl isocyanate a versatile tool in material science .

Safety And Hazards

“2-Methyl-5-nitrophenyl isocyanate” is a hazardous compound. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

2-isocyanato-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFOUIMVTGBFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303473
Record name 2-Methyl-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrophenyl isocyanate

CAS RN

13471-68-6
Record name 13471-68-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitrophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
G Sabbioni, R Hartley, S Schneider - Chemical research in …, 2001 - ACS Publications
… The same reactions were performed with 2-methyl-5-nitrophenyl isocyanate (1b) and 2-… ); 4-methyl-3-nitrophenyl isocyanate (1a), 2-methyl-5-nitrophenyl isocyanate (1b), 2-methyl-3-…
Number of citations: 43 pubs.acs.org
G Sabbioni, Q Gu, LR Vanimireddy - Biomarkers, 2012 - Taylor & Francis
… 2-Methyl-5-nitrophenyl isocyanate (4.0 mmol) was added to a solution of N α -Boc-protected lysine (2.0 mmol) in 0.25 M NaHCO 3 (40 mL). The solution was stirred at 80C for 3 h. After …
Number of citations: 20 www.tandfonline.com
IY Chung, YM Park, HJ Lee, H Kim, DH Kim… - Journal of …, 2017 - Elsevier
… A few examples are 2-methyl-3-nitrophenyl isocyanate, 2-methyl-5-nitrophenyl isocyanate, (1R, 2R, 3S, 5R)-(−)-2,3-pinanediol, 1,1′-oxybis-2-propanol, 3,5-di-tert-butyl-4-…
Number of citations: 16 www.sciencedirect.com
D Raffa, B Maggio, S Cascioferro, MV Raimondi… - European journal of …, 2009 - Elsevier
… 2-Methyl-5-nitrophenyl isocyanate 8m was allowed to react with 3-aminoindazole 9 as described in Section 7.1.3.1 to give 10m. The solid collected was crystallized from dioxane, 74% …
Number of citations: 28 www.sciencedirect.com
E Huerta Martínez - 2010 - tdx.cat
The research of this thesis has been based on the synthesis and the study of the properties of self-assembled 2D and 3D architectures. In this contex, cyclotriveratrylene (CTV) …
Number of citations: 2 www.tdx.cat

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